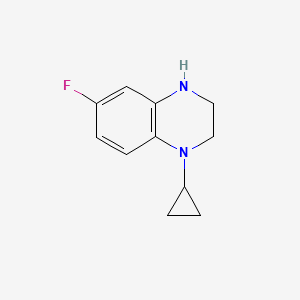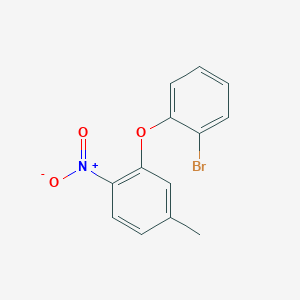![molecular formula C10H13BrClN B1380094 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 29812-99-5](/img/structure/B1380094.png)
1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride
Overview
Description
“1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride” is an organic compound with the chemical formula C10H13BrClN . It appears as a powder and is typically stored at room temperature . This compound is part of American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride” can be represented by the SMILES notation: C1CC1(CC2=CC=C(C=C2)Br)N.Cl . The InChI representation is InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H .
Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride” is 248.55 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . The topological polar surface area is 26 Ų . The exact mass and monoisotopic mass are both 246.97634 g/mol .
Scientific Research Applications
Medicinal Chemistry
1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride: is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds. Its structure serves as a building block in the creation of novel therapeutic agents due to its cyclopropane ring, which is known for its stability and presence in many biologically active compounds .
Agriculture
In the agricultural sector, this compound could be explored for the development of new pesticides or herbicides. The bromine atom present in the compound can potentially be used to disrupt biological processes in pests, providing a basis for pest control research .
Material Science
The compound’s unique chemical structure makes it a candidate for material science research, particularly in the development of organic semiconductors or as a monomer for polymer synthesis. Its potential to enhance the properties of materials, such as durability or conductivity, is of significant interest .
Environmental Science
Environmental science applications may include the use of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride in the study of environmental pollutants. Its brominated aromatic structure allows researchers to study its behavior in the environment and its potential impact on ecosystems .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, especially those involving amines. It can act as a substrate or inhibitor in enzymatic assays to understand the biochemical pathways or enzyme kinetics .
Pharmacology
Pharmacologically, 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride can be investigated for its pharmacokinetic properties. Research can be directed towards understanding its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRXZSDAMIXRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



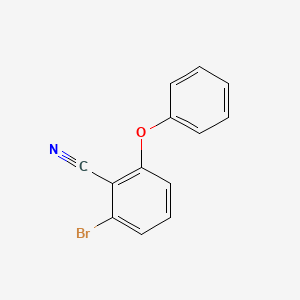
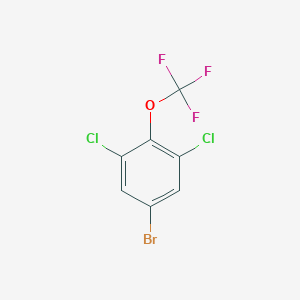
![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
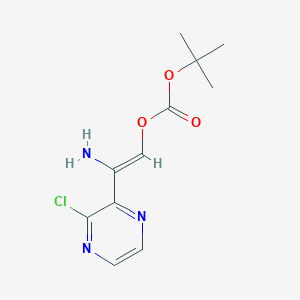
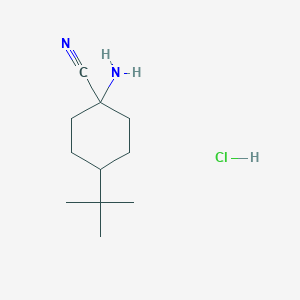
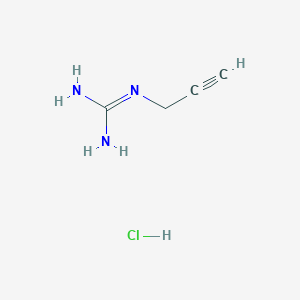
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)

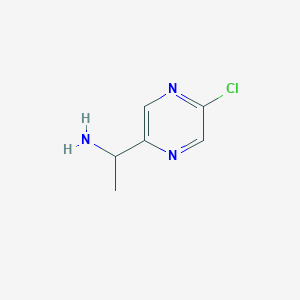
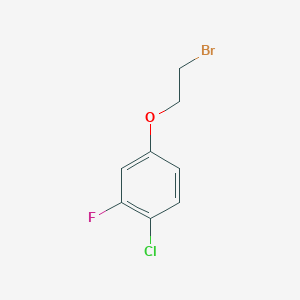
![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)

